

Application Notes and Protocols: Utilizing TG6-129 in FAO Hepatocyte Gluconeogenesis Experiments

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Compound of Interest

Compound Name: TG6-129

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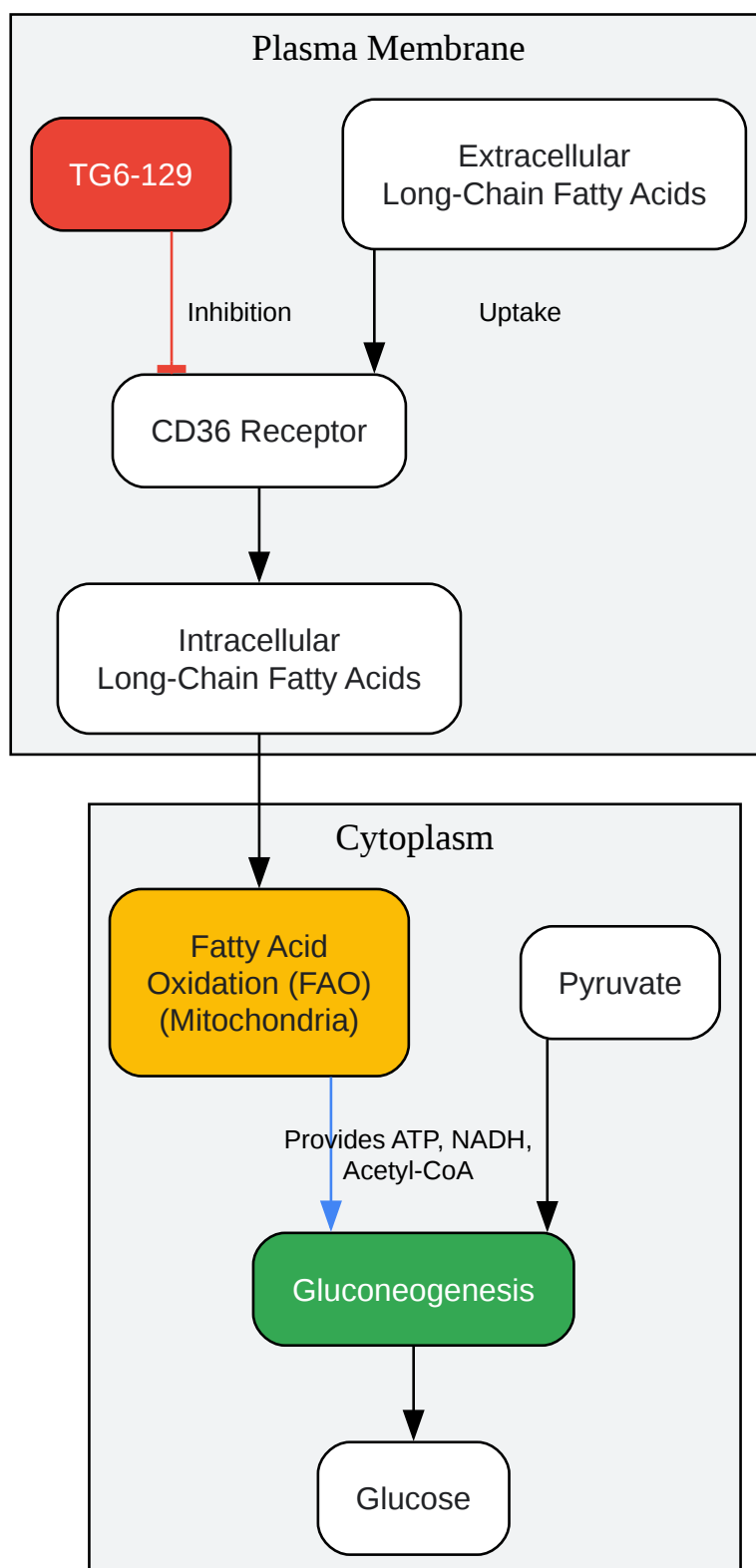
Introduction

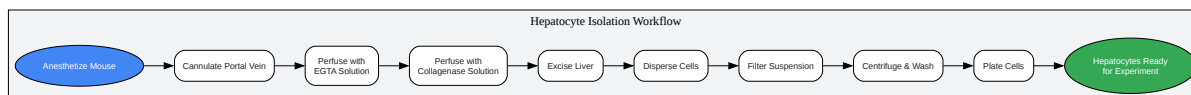
TG6-129 is a potent and selective inhibitor of the cluster of differentiation 36 (CD36) receptor. CD36 is a transmembrane glycoprotein that plays a pivotal role in the uptake of long-chain fatty acids (LCFAs) by various cell types, including hepatocytes.[1][2] In the liver, the uptake of LCFAs is a critical step for their subsequent metabolism through fatty acid oxidation (FAO). FAO is a major source of energy in hepatocytes, providing ATP and NADH, which are essential for numerous metabolic processes, most notably gluconeogenesis—the synthesis of glucose from non-carbohydrate precursors.[3] This process is vital for maintaining blood glucose homeostasis, particularly during periods of fasting.

Given the intricate link between FAO and gluconeogenesis, **TG6-129** presents a valuable tool for investigating the role of CD36-mediated fatty acid uptake in hepatic glucose production. By inhibiting CD36, **TG6-129** is expected to reduce the intracellular availability of LCFAs for oxidation, thereby diminishing the energy supply for gluconeogenesis and consequently lowering hepatic glucose output. These application notes provide detailed protocols for utilizing **TG6-129** in primary hepatocyte experiments to study its effects on fatty acid oxidation and gluconeogenesis.

Mechanism of Action: From CD36 Inhibition to Reduced Gluconeogenesis

The proposed mechanism of action for **TG6-129** in the context of hepatocyte gluconeogenesis follows a clear signaling pathway. Inhibition of CD36 by **TG6-129** curtails the transport of long-chain fatty acids into the hepatocyte. This reduction in intracellular fatty acid concentration leads to a decrease in the rate of mitochondrial fatty acid β -oxidation. Fatty acid oxidation is a critical source of ATP and NADH, which are obligatory for the energy-demanding process of gluconeogenesis.[3] Furthermore, acetyl-CoA, a product of FAO, is a potent allosteric activator of pyruvate carboxylase, a key enzyme in the initial step of gluconeogenesis. Consequently, by limiting FAO, **TG6-129** is hypothesized to decrease the availability of these essential factors, leading to a downregulation of gluconeogenic enzyme activity and a subsequent reduction in hepatic glucose production.





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- 3. Measurement of Fatty Acid β -Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
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